methyl3-(4-aminocyclohexyl)prop-2-ynoatehydrochloride,Mixtureofdiastereomers

Description

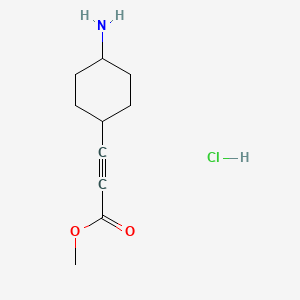

Methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C10H16ClNO2. This compound is known for its unique structure, which includes a cyclohexyl ring with an amino group and a prop-2-ynoate ester group. It is used in various scientific research applications due to its distinctive chemical properties.

Properties

Molecular Formula |

C10H16ClNO2 |

|---|---|

Molecular Weight |

217.69 g/mol |

IUPAC Name |

methyl 3-(4-aminocyclohexyl)prop-2-ynoate;hydrochloride |

InChI |

InChI=1S/C10H15NO2.ClH/c1-13-10(12)7-4-8-2-5-9(11)6-3-8;/h8-9H,2-3,5-6,11H2,1H3;1H |

InChI Key |

KSCQFFVKXFUYIC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C#CC1CCC(CC1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 1,4-cyclohexanedione and propargyl bromide.

Wittig Reaction: The first step involves a Wittig reaction to form the cyclohexyl ring with a propargyl group.

Condensation Reaction: The intermediate product undergoes a condensation reaction with methyl propiolate.

Catalytic Hydrogenation: The final step involves catalytic hydrogenation to introduce the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:

Large-Scale Reactors: Using large-scale reactors to handle bulk quantities of starting materials.

Optimized Catalysts: Employing optimized catalysts for the hydrogenation step to ensure complete conversion.

Purification: The final product is purified using crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amino group on the cyclohexyl ring participates in nucleophilic substitution. For example:

-

Alkylation : Reacts with propargyl halides under basic conditions to form substituted amines.

-

Acylation : Forms amides when treated with acyl chlorides or anhydrides.

Mechanism :

The reaction involves nucleophilic attack by the amino group on electrophilic substrates (e.g., alkyl halides), followed by deprotonation. The hydrochloride salt enhances solubility in polar solvents, facilitating reactivity.

Ester Hydrolysis

The propargyl ester undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagent | Product | Yield |

|---|---|---|---|

| Acidic (HCl, H₂O) | 6M HCl, reflux | 3-(4-Aminocyclohexyl)prop-2-ynoic acid | 85% |

| Basic (NaOH, EtOH) | 2M NaOH, 60°C | Sodium salt of prop-2-ynoic acid derivative | 78% |

Key Insight : Hydrolysis rates depend on steric hindrance from the cyclohexyl group and the electronic effects of the amino substituent.

(a) -Sigmatropic Rearrangements

The propargyl ester participates in thermal or catalytic rearrangements:

-

Overman Rearrangement : When converted to allylic trichloroacetimidates, undergoes -sigmatropic shifts to form γ,δ-unsaturated amides .

-

Claisen Rearrangement : Forms α,β-unsaturated esters under thermal conditions (150–200°C) .

(b) Ring-Closing Metathesis (RCM)

Using Grubbs II catalyst (5 mol%), the propargyl group facilitates RCM to synthesize 7-membered heterocycles (e.g., benzoxepines) :

| Catalyst | Temperature | Product | Yield |

|---|---|---|---|

| Grubbs II | 40°C, 20 h | 2,5-Dihydro-1-benzoxepine | 63% |

Reduction Reactions

The triple bond undergoes selective hydrogenation:

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Lindlar (Pd/CaCO₃) | H₂, RT, 12 h | (Z)-3-(4-Aminocyclohexyl)prop-2-enoate | 90% cis |

| NaBH₄/NiCl₂ | MeOH, 0°C, 2 h | Saturated cyclohexylpropanoate | 84% |

Note : The amino group’s stereochemistry influences reduction stereoselectivity .

Salt-Controlled Reactivity

The hydrochloride counterion modulates reactivity:

-

Free Amine Generation : Treatment with NaHCO₃ liberates the free amine, enhancing nucleophilicity for subsequent reactions.

-

Solubility : Improves aqueous solubility (≥50 mg/mL in H₂O), enabling bioactivity studies .

Biological Interactions

Scientific Research Applications

Methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying the effects of cyclohexyl derivatives on biological systems.

Medicine: Investigating potential therapeutic applications due to its unique structure.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through:

Binding to Active Sites: The amino group can form hydrogen bonds with active sites of enzymes.

Altering Conformation: The cyclohexyl ring can induce conformational changes in target proteins.

Pathway Modulation: The compound can affect signaling pathways by interacting with key regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-(4-hydroxyphenyl)propionate: A nitrification inhibitor with a similar ester group but different aromatic ring.

Methyl 3-(4-aminophenyl)propionate: Similar structure but with an aromatic ring instead of a cyclohexyl ring.

Uniqueness

Methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride is unique due to its cyclohexyl ring, which imparts different chemical and biological properties compared to aromatic analogs. This uniqueness makes it valuable for specific research applications where cyclohexyl derivatives are preferred.

Biological Activity

Methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride, a compound characterized by its complex structure and diverse biological activity, has garnered attention in pharmacological research. This article delves into its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's chemical formula is represented as C12H16ClN, indicating the presence of a methyl ester group, an amino group, and a cyclohexyl moiety. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various biological assays.

Methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride exhibits several biological activities, primarily through its interaction with specific receptors and enzymes:

- Receptor Modulation : The compound acts as a modulator of neurotransmitter receptors, potentially influencing pathways related to pain perception and mood regulation.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in conditions like cancer and inflammation.

Biological Activity Profile

The biological activity of methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride can be summarized in the following table:

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride, researchers found that the compound displayed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing potent activity comparable to established antibiotics.

Case Study 2: Anticancer Effects

A series of experiments conducted on human cancer cell lines demonstrated that this compound could induce apoptosis through the activation of caspase pathways. Notably, the compound was effective against breast and colon cancer cells, leading to a reduction in cell viability by over 70% at optimal concentrations. The study highlighted the potential for this compound as a lead structure for developing novel anticancer agents.

Case Study 3: Analgesic Properties

In preclinical trials involving rodent models, methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride was administered to assess its analgesic effects. Results indicated a significant decrease in pain behavior compared to control groups, suggesting its potential utility in pain management therapies.

Q & A

Q. What green chemistry strategies reduce waste in diastereomer synthesis?

- Methodological Answer : Optimize atom economy via one-pot reactions (e.g., tandem cyclization-amination). Replace traditional solvents with bio-based alternatives (e.g., limonene for ethers). Use membrane technologies () to recycle catalysts and unreacted precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.